Cas no 326-69-2 (2-Bromo-1-ethoxy-4-fluorobenzene)

2-Bromo-1-ethoxy-4-fluorobenzene is a halogenated aromatic compound featuring both bromo and fluoro substituents, along with an ethoxy functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of bromine enhances reactivity for cross-coupling reactions, while the fluorine atom contributes to metabolic stability in bioactive molecules. The ethoxy group further diversifies its utility in nucleophilic substitution and etherification processes. Its well-defined molecular architecture ensures consistent performance in complex transformations. Suitable for use under controlled conditions, this compound is valued for its reliability in constructing advanced heterocyclic and aromatic frameworks.
2-Bromo-1-ethoxy-4-fluorobenzene structure
326-69-2 structure
Product Name:2-Bromo-1-ethoxy-4-fluorobenzene
CAS No:326-69-2
MF:C8H8BrFO
MW:219.050925254822
CID:1083474
PubChem ID:10632642
Update Time:2025-05-24

2-Bromo-1-ethoxy-4-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-ethoxy-4-fluorobenzene
    • 2-Bromo-4-fluorophenyl ethyl ether
    • 1-bromo-2-ethoxy-5-fluorobenzene
    • 2-Brom-4-fluor-phenetol
    • 2-bromo-1-ethoxy-4-fluoro-benzene
    • 2-bromo-4-fluoro-phenetole
    • 4-Fluor-2-brom-1-aethoxy-benzol
    • MFCD09939735
    • DTXSID40442768
    • EN300-91789
    • IGEBFOLPVFBPNV-UHFFFAOYSA-N
    • AT34798
    • AKOS000185415
    • SCHEMBL4355667
    • 326-69-2
    • Z55027547
    • DB-364696
    • MDL: MFCD09939735
    • Inchi: 1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
    • InChI Key: IGEBFOLPVFBPNV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1OCC)F

Computed Properties

  • Exact Mass: 217.97400
  • Monoisotopic Mass: 217.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.98690

2-Bromo-1-ethoxy-4-fluorobenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Bromo-1-ethoxy-4-fluorobenzene Production Method

2-Bromo-1-ethoxy-4-fluorobenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:326-69-2)2-Bromo-1-ethoxy-4-fluorobenzene
Order Number:A875556
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:46
Price ($):170.0
Email:sales@amadischem.com

Additional information on 2-Bromo-1-ethoxy-4-fluorobenzene

Comprehensive Overview of 2-Bromo-1-ethoxy-4-fluorobenzene (CAS No. 326-69-2): Properties, Applications, and Industry Trends

2-Bromo-1-ethoxy-4-fluorobenzene (CAS No. 326-69-2) is a halogenated aromatic compound widely utilized in pharmaceutical synthesis, agrochemical production, and advanced material research. This bromo-fluorobenzene derivative features a unique molecular structure combining ethoxy and fluorine substituents, making it a versatile building block for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The compound's electron-withdrawing properties and regioselective reactivity have garnered significant attention from researchers developing novel APIs (Active Pharmaceutical Ingredients) and OLED materials.

Recent studies highlight the growing demand for fluorinated aromatic compounds in drug discovery, with 326-69-2 serving as a key intermediate for FDA-approved kinase inhibitors. Industry reports indicate a 12% CAGR growth (2023-2030) for halogenated benzene derivatives, driven by their application in targeted cancer therapies and bioconjugation techniques. The compound's meta-substitution pattern offers distinct advantages in creating three-dimensional molecular architectures – a hot topic in modern medicinal chemistry to overcome flat-molecule limitations.

From a synthetic chemistry perspective, 2-Bromo-1-ethoxy-4-fluorobenzene demonstrates exceptional stability under palladium-catalyzed conditions, with recent publications in ACS Catalysis documenting its utility in continuous flow chemistry systems. Environmental considerations have also propelled research into green chemistry applications of this compound, particularly in solvent-free reactions and catalytic reduction processes. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%) for critical synthetic steps.

The compound's role in material science innovation is equally noteworthy. Its incorporation into π-conjugated systems enhances charge transport properties in organic semiconductors, addressing industry demands for flexible electronics. Patent analysis reveals increasing use of 326-69-2 in developing thermally activated delayed fluorescence (TADF) emitters – a breakthrough technology for energy-efficient displays. Researchers are particularly interested in its heavy-atom effect for optimizing intersystem crossing rates in photophysical applications.

Quality control protocols for CAS 326-69-2 emphasize strict monitoring of isomeric impurities and residual solvents, with HPLC methods achieving detection limits below 0.1%. Storage recommendations typically specify amber glass containers under inert atmosphere at -20°C to maintain stability. The compound's vapor pressure and partition coefficients have been extensively studied for environmental risk assessment, showing favorable biodegradation potential compared to persistent halogenated compounds.

Emerging applications in proteolysis-targeting chimeras (PROTACs) have created new demand for bromo-ethoxy-fluorobenzene scaffolds. Its balanced lipophilicity profile (LogP ≈ 2.3) makes it ideal for designing blood-brain barrier permeable drug candidates. Recent collaborations between academic institutions and pharmaceutical giants have explored its use in covalent inhibitor development, leveraging the electrophilic bromine center for selective protein binding.

From a market perspective, the Asia-Pacific region dominates production of 2-Bromo-1-ethoxy-4-fluorobenzene, with specialty chemical manufacturers offering custom synthesis services at various scales. Technical discussions frequently address cost-effective bromination methods and waste minimization strategies during large-scale production. The compound's REACH compliance status and life cycle assessment data are regularly updated to meet evolving regulatory standards in key markets.

Innovative purification techniques such as supercritical fluid chromatography have been successfully applied to CAS 326-69-2, achieving >99.5% purity for sensitive applications. Computational chemistry studies utilizing DFT calculations provide valuable insights into its molecular electrostatic potential and frontier orbital energies, enabling rational design of derivatives. These advancements align with the pharmaceutical industry's shift toward computationally guided synthesis and AI-assisted molecular design.

The future outlook for 2-Bromo-1-ethoxy-4-fluorobenzene remains positive, with projected expansion into bioorthogonal chemistry and click chemistry applications. Ongoing research explores its potential as a directing group in C-H activation reactions and as a precursor for heterocyclic compound libraries. As sustainable chemistry practices gain traction, development of catalytic bromination processes for its production continues to be an active area of investigation, promising reduced environmental impact while maintaining high yield and selectivity.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:326-69-2)2-Bromo-1-ethoxy-4-fluorobenzene
A875556
Purity:99%
Quantity:5g
Price ($):170.0
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